molecular formula C21H25N3O3 B5519025 2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]piperidine

2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]piperidine

Cat. No.: B5519025
M. Wt: 367.4 g/mol
InChI Key: JDPLVSNHTOCKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]piperidine is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.18959167 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Disposition and Metabolism

A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, described with a similar complex structure, highlights its pharmacokinetics in humans. The study showcases how such compounds are metabolized and eliminated, primarily via feces, and details the identification of principal circulating components and metabolites in plasma extracts. This research provides valuable insights into the biotransformation of complex piperidine derivatives in human subjects (Renzulli et al., 2011).

Antimicrobial Activity

Another study focuses on the synthesis, spectral analysis, and anti-bacterial study of N-substituted derivatives of similar complex structures. The research reveals that these compounds exhibit moderate to significant antibacterial activity, underscoring their potential as therapeutic agents against bacterial infections (Khalid et al., 2016).

Enzyme Inhibition

Research on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker delves into their synthesis and potent bacterial biofilm and MurB inhibitors. This study is particularly relevant for developing antibacterial agents targeting biofilm formation and bacterial growth, demonstrating the diverse therapeutic applications of such compounds (Mekky & Sanad, 2020).

Antimicrobial and Anticancer Applications

Further studies explore the antimicrobial and anticancer potential of various derivatives, including 1,3,4-oxadiazole and triazole derivatives. These studies highlight the structural-activity relationship and the potential therapeutic applications of these derivatives in treating infectious diseases and cancer, showcasing the broad applicability of these complex molecules in medical research (Greig et al., 1987; Caneschi et al., 2019).

Properties

IUPAC Name

[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(3-methyl-5-propyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-4-7-15-9-10-18-16(12-15)13(2)19(26-18)21(25)24-11-6-5-8-17(24)20-22-14(3)23-27-20/h9-10,12,17H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPLVSNHTOCKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCCCC3C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.